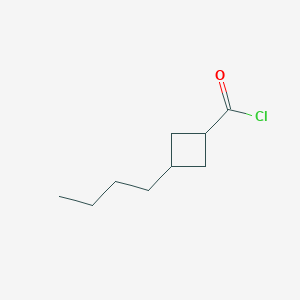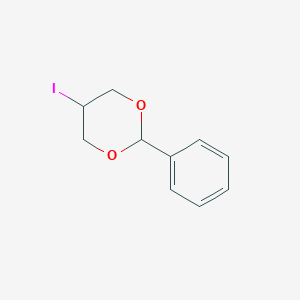
5-Iodo-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-phenyl-1,3-dioxane, also known as IPhOx, is a chiral and versatile organocatalyst that has been widely used in various chemical reactions. It is a cyclic peroxide that has an iodo-substituted phenyl group attached to it, making it a powerful oxidant and an efficient catalyst.
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-phenyl-1,3-dioxane has been used as a catalyst in various chemical reactions, such as epoxidation, oxidation, and amination. It has shown excellent enantioselectivity and high catalytic activity in these reactions, making it a valuable tool for synthetic chemists. 5-Iodo-2-phenyl-1,3-dioxane has also been used in the synthesis of natural products and pharmaceuticals, demonstrating its potential in drug discovery.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate. The resulting intermediate then undergoes a rearrangement, leading to the formation of the desired product. The chiral nature of 5-Iodo-2-phenyl-1,3-dioxane is due to the presence of a chiral center in the molecule, which controls the stereochemistry of the reaction.
Biochemische Und Physiologische Effekte
5-Iodo-2-phenyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe and useful catalyst for laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Iodo-2-phenyl-1,3-dioxane as a catalyst in laboratory experiments include its high catalytic activity, excellent enantioselectivity, and ease of synthesis. It is also stable and can be stored for a long time without degradation. However, one limitation of 5-Iodo-2-phenyl-1,3-dioxane is its sensitivity to air and moisture, which can affect its catalytic activity. It also requires the use of a base and oxygen, which can increase the cost and complexity of the reaction.
Zukünftige Richtungen
There are several future directions for the research and development of 5-Iodo-2-phenyl-1,3-dioxane. One area of interest is the optimization of the reaction conditions to improve the yield and selectivity of the reaction. Another direction is the expansion of its applications in other chemical reactions, such as C-H activation and cross-coupling reactions. Additionally, the use of 5-Iodo-2-phenyl-1,3-dioxane in asymmetric catalysis for the synthesis of chiral compounds is an area of active research. Overall, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Conclusion:
In conclusion, 5-Iodo-2-phenyl-1,3-dioxane is a versatile and powerful organocatalyst that has been widely used in various chemical reactions. Its high catalytic activity, excellent enantioselectivity, and ease of synthesis make it a valuable tool for synthetic chemists. The mechanism of action of 5-Iodo-2-phenyl-1,3-dioxane involves the formation of an active oxygen species, which can transfer an oxygen atom to the substrate, leading to the formation of the desired product. Although there are limitations to its use, such as its sensitivity to air and moisture, 5-Iodo-2-phenyl-1,3-dioxane has shown great potential in various chemical reactions and is expected to play an important role in synthetic chemistry in the future.
Synthesemethoden
The synthesis of 5-Iodo-2-phenyl-1,3-dioxane involves the reaction of phenyl iodide with 1,2-dioxane in the presence of a base and oxygen. The reaction proceeds through a radical mechanism, and the resulting product is a yellow crystalline solid. The yield of 5-Iodo-2-phenyl-1,3-dioxane can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
146651-25-4 |
|---|---|
Produktname |
5-Iodo-2-phenyl-1,3-dioxane |
Molekularformel |
C10H11IO2 |
Molekulargewicht |
290.1 g/mol |
IUPAC-Name |
5-iodo-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
SQRMOYRVKLTDOY-UHFFFAOYSA-N |
SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)I |
Synonyme |
1,3-Dioxane,5-iodo-2-phenyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



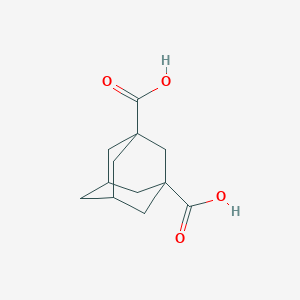
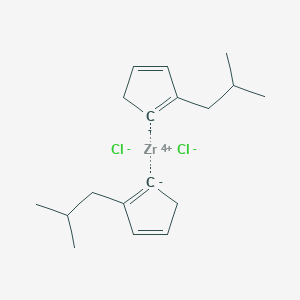
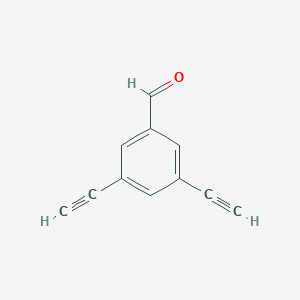
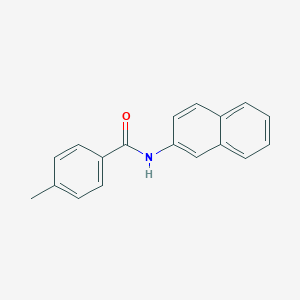

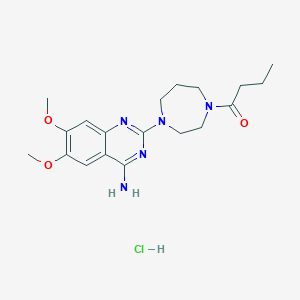
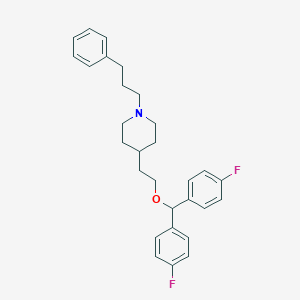
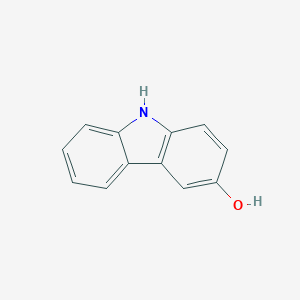
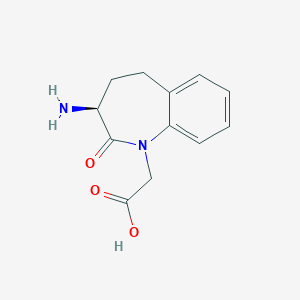
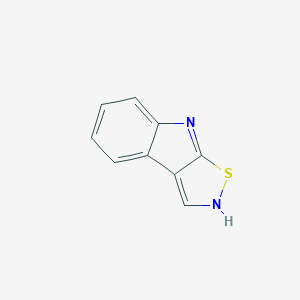
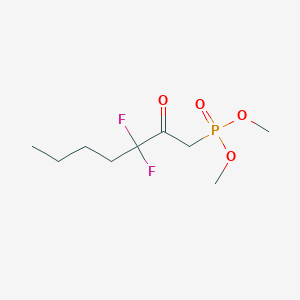

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
